6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzylthio group and a dimethoxyphenyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. This can be achieved through the reaction of hydrazine derivatives with pyridazine derivatives under controlled conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a suitable benzylthiol reagent reacts with a halogenated intermediate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions, using appropriate dimethoxybenzene derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the benzylthio group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents include halogenating agents, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential therapeutic effects are of interest in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolopyridazine derivatives, such as:
6-(Methylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methylthio group instead of a benzylthio group.
6-(Benzylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a different substitution pattern on the phenyl ring.
6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-c]pyridazine: Similar structure but with a different triazolopyridazine core.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This article provides an overview of the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazolo-pyridazine core with a benzylthio group and a dimethoxyphenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.
Property | Details |
---|---|
IUPAC Name | N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |
Molecular Formula | C22H21N5OS |
Molecular Weight | 393.50 g/mol |
Anticancer Activity
Research has indicated that compounds within the triazolopyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Case Study : A study evaluating a series of triazolopyridazines found that certain derivatives displayed IC50 values as low as 0.008 μM against lung adenocarcinoma (A549) cells . While specific data on this compound is limited, its structural analogs suggest potential for similar activity.
Antimicrobial Activity
Triazolo compounds have also been noted for their antimicrobial properties. The introduction of sulfur-containing groups like benzylthio may enhance the compound's ability to interact with microbial targets.
- Research Insight : Compounds with similar structures have shown activity against various bacterial strains. Although direct evidence for this specific compound is lacking, it is reasonable to hypothesize similar effects based on structural similarity .
Anti-inflammatory Activity
The anti-inflammatory potential of triazolopyridazines has been explored in various studies. The modulation of inflammatory pathways through inhibition of certain enzymes or cytokines can be attributed to the presence of specific functional groups.
- Mechanism : The benzylthio group may play a role in modulating inflammatory responses by interacting with cellular signaling pathways .
Pharmacokinetics and Safety
While detailed pharmacokinetic data for this compound is not available, studies on related compounds suggest favorable absorption and distribution characteristics. However, safety assessments remain crucial due to the lack of comprehensive toxicity data.
Properties
IUPAC Name |
6-benzylsulfanyl-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-25-16-9-8-15(12-17(16)26-2)20-22-21-18-10-11-19(23-24(18)20)27-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQAENYMJUMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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